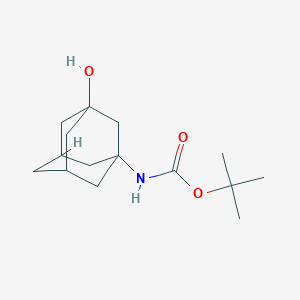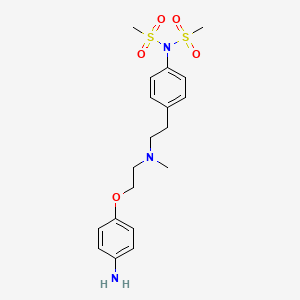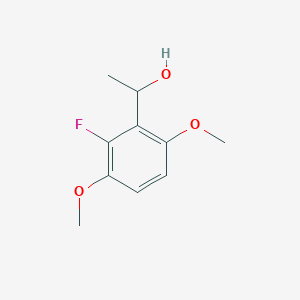
1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group and a hydroxyl group attached to a propanol chain, which is further substituted with a 3,5-dimethylpyrazole moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
The synthesis of 1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with epichlorohydrin, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
In industrial production, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the overall process, making it more cost-effective and environmentally friendly.
化学反应分析
1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the amino group to a primary amine or the hydroxyl group to a methyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-one, while nucleophilic substitution with an alkyl halide may produce 1-Alkylamino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL.
科学研究应用
1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structural features make it a candidate for the development of new drugs targeting specific enzymes.
Medicine: The compound exhibits various pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. It is investigated for its potential use in the treatment of diseases such as cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of 1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects. Additionally, the compound may interact with DNA or RNA, affecting gene expression and cellular processes.
相似化合物的比较
1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL can be compared with other similar compounds, such as 1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-1-OL and 1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-one. These compounds share the same pyrazole core but differ in the functional groups attached to the propanol chain.
1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-1-OL: This compound has a hydroxyl group at the 1-position of the propanol chain, which may affect its reactivity and biological activity compared to the 2-OL derivative.
1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-amino-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-6-3-7(2)11(10-6)5-8(12)4-9/h3,8,12H,4-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNYQQMWWGWIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(CN)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
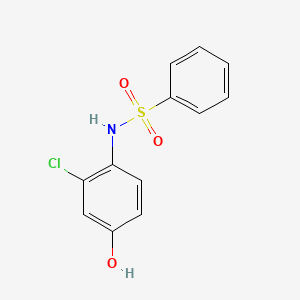


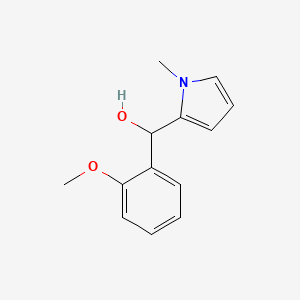
![4-amino-N-[(1R,2R,3S,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B15288302.png)
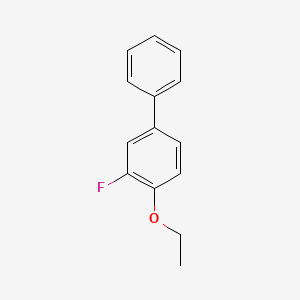
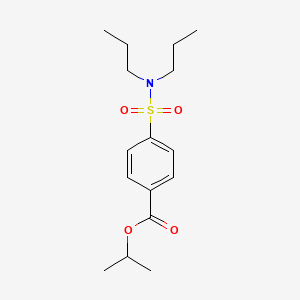
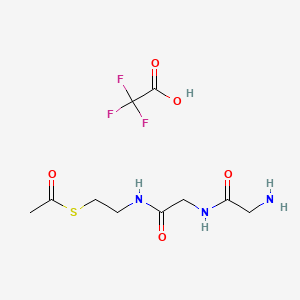
![2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride](/img/structure/B15288329.png)
![1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene]](/img/structure/B15288336.png)
